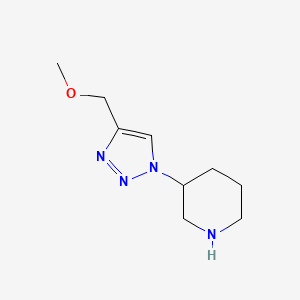

3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine

Description

3-(4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine is a heterocyclic compound featuring a piperidine ring linked to a 1,2,3-triazole moiety substituted with a methoxymethyl group. The methoxymethyl substituent enhances solubility and may influence binding interactions in biological systems. Such compounds are typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust "click chemistry" method . The compound’s structural motifs are common in drug discovery, particularly in antimicrobial and anticancer agents, due to their ability to engage in hydrogen bonding and π-π stacking interactions .

Properties

Molecular Formula |

C9H16N4O |

|---|---|

Molecular Weight |

196.25 g/mol |

IUPAC Name |

3-[4-(methoxymethyl)triazol-1-yl]piperidine |

InChI |

InChI=1S/C9H16N4O/c1-14-7-8-6-13(12-11-8)9-3-2-4-10-5-9/h6,9-10H,2-5,7H2,1H3 |

InChI Key |

GKKSIEDHMQXLBQ-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CN(N=N1)C2CCCNC2 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Attachment to Piperidine: The triazole moiety is then attached to the piperidine ring through a nucleophilic substitution reaction.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine can undergo various chemical reactions, including:

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The triazole and piperidine rings can participate in nucleophilic substitution reactions, often using halogenated reagents.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound .

Scientific Research Applications

3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The piperidine ring can enhance the compound’s binding affinity and selectivity for its targets . These interactions can result in the inhibition or activation of specific pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine with structurally related compounds, emphasizing substituent effects and physicochemical properties:

Key Observations :

- Methoxymethyl vs. Difluorophenyl : The methoxymethyl group in the target compound improves water solubility compared to the lipophilic difluorophenyl substituent in , which may enhance blood-brain barrier penetration but reduce aqueous solubility.

- Aromatic vs. Alkyl Substituents: Compounds with phenoxymethyl or furan groups (e.g., ) exhibit extended metabolic stability due to steric hindrance, whereas the methoxymethyl group offers a balance between solubility and moderate lipophilicity.

Pharmacokinetic Considerations

- Solubility : The methoxymethyl group’s polarity likely increases aqueous solubility compared to unsubstituted () or fluorinated () analogs.

- Metabolic Stability : Alkyloxy groups (e.g., methoxymethyl) are prone to oxidative metabolism, whereas halogenated or aromatic substituents () may slow degradation.

Biological Activity

3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and sources.

- Molecular Formula : CHNO

- Molecular Weight : 196.25 g/mol

- CAS Number : 2091159-43-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole moiety is known for its ability to form hydrogen bonds, which facilitates binding to target proteins. This characteristic is crucial for the compound's role as a potential drug candidate.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves interference with cell wall synthesis or disruption of metabolic pathways.

Anticancer Properties

The compound has been evaluated for its anticancer effects, particularly in inhibiting tumor cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the piperidine ring contributes to its bioactivity by enhancing cell membrane permeability.

Neuropharmacological Effects

Piperidine derivatives are noted for their impact on the central nervous system (CNS). Preliminary studies suggest that 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine may exhibit antidepressant and anxiolytic effects. These effects are hypothesized to arise from modulation of neurotransmitter systems, particularly serotonin and norepinephrine.

Case Studies and Research Findings

Synthesis and Derivatives

The synthesis of 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine typically involves the reaction of piperidine with methoxymethyl triazole derivatives under controlled conditions. Variations in the synthesis can lead to different derivatives with enhanced or modified biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.